molecular formula C7H5BrN2O B15131330 1H-Benzimidazol-6-ol, 2-bromo-

1H-Benzimidazol-6-ol, 2-bromo-

Cat. No.: B15131330
M. Wt: 213.03 g/mol
InChI Key: YCVZCDDESBVARI-UHFFFAOYSA-N
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Description

Significance of Benzimidazole (B57391) Scaffolds in Contemporary Organic Chemistry Research

The benzimidazole scaffold, a heterocyclic aromatic compound formed by the fusion of a benzene (B151609) ring and an imidazole (B134444) ring, holds a privileged position in modern organic chemistry and medicinal chemistry. nih.govresearchgate.net Its structural resemblance to naturally occurring purine (B94841) nucleotides allows it to interact with a wide array of biological macromolecules, making it a versatile pharmacophore in drug discovery. nih.gov This unique characteristic has led to the development of numerous FDA-approved drugs containing the benzimidazole core, with applications ranging from anticancer and antimicrobial to anti-inflammatory and antidiabetic agents. nih.govacs.org The electron-rich nitrogen atoms in the benzimidazole ring can act as both proton donors and acceptors, facilitating the formation of various non-covalent interactions, which is advantageous for binding to diverse therapeutic targets. nih.gov Consequently, benzimidazole and its derivatives are a focal point of extensive research aimed at creating novel therapeutic agents. nih.govingentaconnect.com

Overview of Halogenated Heterocycles and their Synthetic Utility

Halogenated heterocyclic compounds, which feature one or more halogen atoms (fluorine, chlorine, bromine, or iodine) attached to a heterocyclic core, are of significant importance in synthetic organic chemistry. sigmaaldrich.com The presence of a halogen atom can profoundly influence the reactivity and physical properties of the parent heterocycle. mdpi.commdpi.com Halogens can act as effective leaving groups in nucleophilic substitution reactions and are instrumental in various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, enabling the construction of more complex molecular architectures. sigmaaldrich.com This synthetic versatility makes halogenated heterocycles valuable building blocks for the synthesis of pharmaceuticals, agrochemicals, and functional materials. sigmaaldrich.comexlibrisgroup.com The introduction of halogens can also modulate the biological activity of a molecule, a strategy frequently employed by medicinal chemists. nih.gov

Specific Context of 1H-Benzimidazol-6-ol, 2-bromo- within the Benzimidazole Class

Within the broad class of benzimidazole derivatives, 1H-Benzimidazol-6-ol, 2-bromo- represents a specific and synthetically useful intermediate. The bromine atom at the 2-position and the hydroxyl group at the 6-position (or its tautomeric equivalent) offer distinct points for chemical modification. The 2-bromo substituent provides a reactive handle for introducing various functional groups through cross-coupling or nucleophilic substitution reactions. This allows for the systematic exploration of the chemical space around the benzimidazole core to develop compounds with tailored properties.

The hydroxyl group at the 6-position can also be derivatized, for instance, through etherification or esterification, to further modify the molecule's characteristics. The strategic placement of these two functional groups makes 1H-Benzimidazol-6-ol, 2-bromo- a valuable precursor for the synthesis of a diverse range of substituted benzimidazoles with potential applications in medicinal chemistry and materials science.

Scope and Objectives of the Academic Research Outline

This article aims to provide a comprehensive overview of the chemical compound 1H-Benzimidazol-6-ol, 2-bromo-. The primary objectives are to:

Detail the known synthetic routes for the preparation of this compound.

Characterize its key chemical and physical properties.

Explore its reactivity and utility as a synthetic intermediate in organic chemistry.

The content will focus exclusively on the chemical aspects of 1H-Benzimidazol-6-ol, 2-bromo-, presenting detailed research findings and relevant data.

Compound Data

Below is a table of the compounds mentioned in this article.

Compound Name
1H-Benzimidazol-6-ol, 2-bromo-
2-Bromo-1H-benzimidazole
6-Bromo-1H-benzimidazole
2-Bromo-5,6-dichloro-1H-benzimidazole
2-Bromo-6-chloro-1H-benzimidazole
2-(4-bromophenyl)-1H-benzimidazole
2-(6-bromochroman-2-yl)-1H-benzimidazole

Detailed Research Findings

Synthesis of 2-Bromo-Substituted Benzimidazoles

The synthesis of 2-bromo-substituted benzimidazoles can be achieved through various methods. One common approach involves the reaction of the corresponding benzimidazolone with a brominating agent. For instance, 2-bromo-5,6-dichloro-1H-benzimidazole can be prepared by reacting 5,6-dichlorobenzimidazole-2-one with phosphorus oxybromide. google.com Another synthetic route starts from 2-mercaptobenzimidazole (B194830), which is treated with hydrobromic acid and bromine to yield 2-bromo-1H-benzimidazole. A multi-step synthesis of 2-bromo-1H-benzimidazole has also been reported involving the reaction with acetic acid, hydrogen bromide, and bromine in water. chemicalbook.com These methods provide access to 2-bromo benzimidazole scaffolds that can be further functionalized.

Properties of Brominated Benzimidazoles

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H5BrN2O

Molecular Weight

213.03 g/mol

IUPAC Name

2-bromo-3H-benzimidazol-5-ol

InChI

InChI=1S/C7H5BrN2O/c8-7-9-5-2-1-4(11)3-6(5)10-7/h1-3,11H,(H,9,10)

InChI Key

YCVZCDDESBVARI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1O)NC(=N2)Br

Origin of Product

United States

Synthetic Methodologies for 2 Bromo 1h Benzimidazol 6 Ol

Retrosynthetic Analysis and Identification of Key Precursors

A retrosynthetic analysis of 2-Bromo-1H-benzimidazol-6-ol reveals several potential synthetic disconnections. The most common approach to benzimidazole (B57391) synthesis involves the cyclization of a substituted o-phenylenediamine (B120857). This strategy suggests that 4-hydroxy-1,2-phenylenediamine would be a crucial precursor. The imidazole (B134444) ring would be formed by reacting this diamine with a one-carbon (C1) synthon that also facilitates the introduction of the bromine atom at the 2-position.

Alternatively, functionalization of a pre-formed benzimidazole ring can be envisioned. This leads to two primary pathways:

Pathway A: Bromination of 1H-benzimidazol-6-ol. This approach relies on the selective bromination at the C-2 position of the imidazole ring, which is electronically distinct from the benzene (B151609) ring carbons.

Pathway B: Hydroxylation of 2-bromo-1H-benzimidazole. This would require a regioselective hydroxylation at the C-6 position of the benzene ring, a transformation that can be challenging due to multiple potential reaction sites.

Based on this analysis, the key precursors for the synthesis of 2-Bromo-1H-benzimidazol-6-ol are identified as:

4-hydroxy-1,2-phenylenediamine

1H-benzimidazol-6-ol

2-bromo-1H-benzimidazole

Classical Synthetic Routes to 2-Bromo-benzimidazoles

Approaches Involving 2-Mercaptobenzimidazole (B194830) Derivatives

A widely used method for the synthesis of 2-halobenzimidazoles involves the conversion of the corresponding 2-mercaptobenzimidazole. 2-Mercaptobenzimidazole, which can be prepared from the reaction of o-phenylenediamine with carbon disulfide, serves as a versatile intermediate. The thiol group at the 2-position can be readily displaced by a bromine atom.

A typical procedure involves treating 2-mercaptobenzimidazole with bromine in a mixture of hydrobromic acid and methanol. The reaction proceeds by the oxidation of the mercapto group, followed by nucleophilic substitution by the bromide ion.

Table 1: Synthesis of 2-Bromo-1H-benzimidazole from 2-Mercaptobenzimidazole

Reactant 1Reactant 2ReagentsSolventTemperature
2-MercaptobenzimidazoleBromine48% Hydrobromic acidMethanol5-22 °C

Halogenation of Benzimidazol-2-one (B1210169) Derivatives

Another established route to 2-bromobenzimidazoles is the halogenation of benzimidazol-2-one derivatives. Benzimidazol-2-ones can be synthesized by the cyclization of o-phenylenediamines with reagents such as carbonyl diimidazole or phosgene (B1210022) equivalents. The resulting lactam can then be converted to the 2-bromo derivative using a suitable brominating agent.

For instance, 5,6-dichlorobenzimidazol-2-one can be reacted with phosphorous oxybromide (POBr₃) to yield 2-bromo-5,6-dichlorobenzimidazole. google.com This reaction demonstrates the principle of converting the C=O group of the benzimidazolone into a C-Br bond.

Table 2: Halogenation of a Benzimidazol-2-one Derivative google.com

Starting MaterialReagentProduct
5,6-dichlorobenzimidazole-2-onePhosphorous oxybromide2-bromo-5,6-dichlorobenzimidazole

Condensation Reactions with Substituted o-Phenylenediamines

The direct formation of the 2-bromo-benzimidazole ring from a substituted o-phenylenediamine is a highly convergent strategy. This typically involves a one-pot or multi-step condensation reaction with a C1 synthon that already contains the bromine atom or can be converted to a bromo group. A variety of catalysts and reaction conditions have been developed for the synthesis of 2-substituted benzimidazoles from o-phenylenediamines and aldehydes. nih.gov

One such C1 source is cyanogen (B1215507) bromide (BrCN). The reaction of an o-phenylenediamine with cyanogen bromide leads directly to the formation of the 2-aminobenzimidazole (B67599), which can be further modified, or under different conditions, potentially lead to the 2-bromo derivative. Another approach is the reaction with carbon disulfide to form a benzimidazole-2-thione, which is then converted to the 2-bromo derivative as described in section 2.2.1.

Strategies for Selective Hydroxylation at the Benzene Ring (C-6 Position)

The introduction of a hydroxyl group at the C-6 position of the benzimidazole ring is a key challenge, as the benzimidazole ring system has multiple sites susceptible to substitution. The electronic nature of the benzimidazole ring system indicates that the benzene portion (positions 4, 5, 6, and 7) is π-excessive and thus prone to electrophilic substitution. chemicalbook.com

Introduction of Hydroxyl Group via Electrophilic or Nucleophilic Routes

Electrophilic Hydroxylation:

Direct electrophilic hydroxylation of an aromatic C-H bond is a desirable but often difficult transformation due to the high reactivity of the hydroxylating agents and the potential for over-oxidation. For the benzimidazole ring, an incoming electrophile could potentially attack positions 4, 5, 6, or 7. chemicalbook.com The directing effects of the fused imidazole ring and any other substituents on the benzene ring would determine the regioselectivity. In the case of 2-bromo-1H-benzimidazole, the bromine at the 2-position is unlikely to exert a strong directing effect on the benzene ring. The inherent electronics of the benzimidazole system would be the dominant factor. Achieving selective hydroxylation at C-6 over other positions would likely require a specialized catalytic system or a multi-step sequence involving a directing group.

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution (NAS) offers an alternative route for introducing a hydroxyl group. This strategy, however, requires the presence of a good leaving group at the C-6 position and typically strong electron-withdrawing groups on the aromatic ring to activate the substrate towards nucleophilic attack. youtube.com A potential precursor for such a reaction would be a di-halogenated benzimidazole, such as 2,6-dibromo-1H-benzimidazole. The synthesis of this precursor would be the initial challenge. Once obtained, the C-6 bromine could potentially be displaced by a hydroxide (B78521) or methoxide (B1231860) nucleophile, although harsh reaction conditions may be necessary. The relative reactivity of the C-2 and C-6 bromine atoms would also need to be considered.

Post-Cyclization Functionalization for Hydroxyl Group Installation

One common strategy involves the initial synthesis of a substituted benzimidazole, followed by the introduction of the hydroxyl group. This can be achieved through various methods, including the demethylation of a methoxy-substituted precursor. For instance, a 6-methoxy-substituted benzimidazole can be treated with a demethylating agent like boron tribromide (BBr₃) to yield the desired 6-hydroxy derivative. This approach allows for the late-stage introduction of the hydroxyl group, which can be advantageous if the unprotected hydroxyl group is not compatible with earlier reaction conditions.

Another approach involves the use of a precursor already containing a protected hydroxyl group, such as a benzyloxy or silyloxy group. This protecting group can then be removed in the final steps of the synthesis to reveal the free hydroxyl group. The choice of protecting group is critical and depends on its stability throughout the synthetic sequence and the ease of its removal.

Modern Catalytic Approaches for C-Br Bond Formation or Substitution

The formation of the C-Br bond at the 2-position of the benzimidazole ring is a crucial step. Modern catalytic methods offer efficient and selective ways to achieve this transformation.

Palladium-catalyzed cross-coupling reactions have become a powerful tool for the functionalization of heterocyclic compounds, including benzimidazoles. While direct C-H bromination can be challenging, palladium catalysis can be employed to couple a suitable bromine source with a pre-functionalized benzimidazole. For instance, a 2-stannyl or 2-boronic acid-substituted benzimidazole can undergo a palladium-catalyzed coupling with a brominating agent like N-bromosuccinimide (NBS).

Furthermore, palladium catalysis is instrumental in tandem or cascade reactions where C-N and C-C bond formations occur sequentially to build complex molecular architectures based on the benzimidazole scaffold. nih.gov For instance, a palladium-catalyzed cascade annulation of bromo-substituted benzimidazoles with o-bromobenzoic acids has been developed to synthesize (benzo)imidazophenanthridines. nih.gov

Copper-catalyzed reactions, particularly the Chan-Lam and Ullmann couplings, are widely used for N-arylation and amidation of benzimidazoles. nih.govnih.govorganic-chemistry.org These reactions are often more cost-effective than their palladium-catalyzed counterparts. In the context of synthesizing derivatives of 2-bromo-1H-benzimidazol-6-ol, copper catalysis can be employed to introduce various substituents at the nitrogen atoms of the imidazole ring. For example, the N-arylation of a protected or unprotected 5-bromo-2-aminobenzimidazole has been achieved using copper(II) acetate (B1210297) as a catalyst in the presence of a base and an aryl boronic acid. nih.gov This methodology allows for the synthesis of a library of N-arylated benzimidazoles. nih.gov

Copper catalysts, including copper(I) iodide (CuI) and copper(II) acetate (Cu(OAc)₂), have proven effective in promoting these coupling reactions under relatively mild conditions. nih.govnih.govresearchgate.net The choice of ligand, base, and solvent can significantly influence the efficiency and selectivity of the reaction. nih.gov

Protecting Group Strategies for the Hydroxyl Group and Imidazole Nitrogen

The presence of both a hydroxyl group and a reactive imidazole nitrogen in 2-Bromo-1H-benzimidazol-6-ol necessitates the use of protecting groups during synthesis to ensure regioselectivity and prevent unwanted side reactions.

The imidazole nitrogen is often protected with groups like trityl (Tr), tosyl (Ts), or 2,2,2-trichloroethylchloroformate (Troc-Cl). umass.eduresearchgate.net The Troc group is particularly useful as it can be selectively introduced onto the benzimidazole nitrogen in the presence of a primary alcohol and can be removed under mild basic conditions. umass.edu The choice of protecting group for the imidazole nitrogen can influence the subsequent reaction steps. For instance, N-benzyl protection has been used to facilitate Mitsunobu coupling reactions. researchgate.net

A key challenge is the selective protection and deprotection of these two functional groups. Orthogonal protecting group strategies are often employed, where each protecting group can be removed under specific conditions without affecting the other.

Optimization of Reaction Conditions and Yield Enhancement

Optimizing reaction conditions is crucial for maximizing the yield and purity of 2-Bromo-1H-benzimidazol-6-ol and its intermediates. This involves a systematic investigation of various parameters.

Table 1: Key Parameters for Reaction Optimization

ParameterFactors to ConsiderExamples of Optimization Strategies
Catalyst Type of metal (e.g., Pd, Cu), ligand, catalyst loadingScreening different palladium or copper catalysts and ligands to find the most active and selective system. nih.govnih.govresearchgate.net
Solvent Polarity, aprotic/protic nature, boiling pointTesting a range of solvents like DMF, DMSO, toluene, or THF to find the optimal medium for the reaction. researchgate.netnih.gov
Base Strength (e.g., K₂CO₃, Cs₂CO₃, Et₃N), solubilityEvaluating various inorganic and organic bases to promote the reaction and neutralize any acidic byproducts. nih.govnih.gov
Temperature Reaction rate vs. side product formationRunning the reaction at different temperatures to find the balance between a reasonable reaction time and minimal decomposition. researchgate.netacs.org
Reactant Ratios Stoichiometry of reactants and reagentsVarying the molar ratios of the starting materials and reagents to drive the reaction to completion and minimize waste. acs.org

Design of Experiments (DoE) is a powerful statistical tool that can be used to efficiently explore the effects of multiple variables on a reaction's outcome, leading to a more rapid identification of the optimal conditions. acs.org Microwave-assisted synthesis has also emerged as a valuable technique to accelerate reactions and improve yields in the synthesis of benzimidazole derivatives. researchgate.netnih.gov

Purification and Isolation Techniques for Synthetic Intermediates and the Target Compound

The purification of synthetic intermediates and the final product, 2-Bromo-1H-benzimidazol-6-ol, is essential to obtain a compound of high purity. Common techniques employed include:

Crystallization: This is a preferred method for purifying solid compounds. The crude product is dissolved in a suitable solvent at an elevated temperature, and upon cooling, the pure compound crystallizes out, leaving impurities in the solution.

Column Chromatography: This is a versatile technique for separating compounds based on their differential adsorption to a stationary phase (e.g., silica (B1680970) gel or alumina). By eluting with a suitable solvent system, the components of a mixture can be separated. google.com

Preparative Thin-Layer Chromatography (TLC): For smaller scale purifications, preparative TLC can be used to isolate the desired compound.

Extraction: Liquid-liquid extraction is often used during the work-up procedure to separate the product from inorganic salts and other water-soluble impurities. The pH of the aqueous layer can be adjusted to facilitate the separation of acidic or basic compounds.

The choice of purification method depends on the physical properties of the compound (e.g., solid or liquid, polarity) and the nature of the impurities. A combination of these techniques is often necessary to achieve the desired level of purity.

Spectroscopic Data for 1H-Benzimidazol-6-ol, 2-bromo- Not Found

Following a comprehensive search of available scientific literature and chemical databases, specific spectroscopic characterization data for the chemical compound 1H-Benzimidazol-6-ol, 2-bromo- could not be located.

The investigation aimed to retrieve detailed experimental data for the following analytical techniques as requested:

Vibrational Spectroscopy:

Fourier Transform Infrared (FT-IR) Spectroscopy

Raman Spectroscopy (FT-Raman, Dispersive Raman)

Analysis of Characteristic Vibrational Modes (C-Br, O-H, N-H, C=N)

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Proton Nuclear Magnetic Resonance (¹H NMR)

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

While information is available for structurally related compounds, such as 2-bromo-1H-benzimidazole and 6-bromo-1H-benzimidazole, no published spectra or datasets corresponding specifically to the 2-bromo-6-hydroxy substituted benzimidazole were identified. The stringent requirement to focus solely on "1H-Benzimidazol-6-ol, 2-bromo-" prevents the inclusion of data from these related but distinct chemical entities.

Therefore, the generation of an article with the specified detailed spectroscopic analysis and data tables for "1H-Benzimidazol-6-ol, 2-bromo-" is not possible at this time due to the absence of the necessary source material in the public domain.

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complete Assignment

While one-dimensional NMR provides initial information, two-dimensional (2D) NMR techniques are indispensable for the unambiguous assignment of all proton and carbon signals, especially in complex aromatic systems like a substituted benzimidazole (B57391).

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. For 1H-Benzimidazol-6-ol, 2-bromo-, it would be crucial for confirming the connectivity of the protons on the benzene (B151609) ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). It would allow for the direct assignment of each carbon atom that bears a proton.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. It is a powerful tool for identifying quaternary carbons (like C2, C3a, and C7a) by observing their long-range couplings to nearby protons. For instance, the proton at position 7 would be expected to show an HMBC correlation to the bromine-bearing C2 carbon.

A hypothetical table of expected 2D NMR correlations is presented below to illustrate the type of data required.

Table 1: Illustrative 2D NMR Correlations for 1H-Benzimidazol-6-ol, 2-bromo- (Note: This table is hypothetical and awaits experimental verification.)

Proton (¹H)COSY Correlations (with ¹H)HSQC Correlation (to ¹³C)HMBC Correlations (to ¹³C)
H4H5C4C5, C6, C7a
H5H4, H7C5C4, C6, C7
H7H5C7C3a, C5, C6
N1-H--C2, C7a
O6-H--C5, C6, C7

Mass Spectrometry

Mass spectrometry is essential for confirming the molecular weight and elemental composition of the compound and for obtaining structural information through fragmentation analysis.

HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental formula of the parent ion. The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), would result in a distinctive M and M+2 isotopic cluster for the molecular ion, which is a key signature for bromine-containing compounds.

Table 2: Predicted HRMS Data for 1H-Benzimidazol-6-ol, 2-bromo- (Note: This table is for illustrative purposes and requires experimental confirmation.)

FormulaIsotopeCalculated m/z
C₇H₅⁷⁹BrN₂O[M+H]⁺212.9663
C₇H₅⁸¹BrN₂O[M+2+H]⁺214.9643

In tandem with HRMS, analyzing the fragmentation patterns from techniques like tandem mass spectrometry (MS/MS) helps to piece together the molecule's structure. The fragmentation would likely involve characteristic losses, such as the loss of the bromine atom, CO, or HCN, which would further corroborate the proposed benzimidazole structure.

Electronic Absorption and Emission Spectroscopy

These techniques provide insights into the electronic transitions and photophysical properties of the molecule.

The UV-Vis absorption spectrum of 1H-Benzimidazol-6-ol, 2-bromo- is expected to show characteristic absorption bands corresponding to π-π* transitions within the conjugated benzimidazole ring system. The position and intensity of these bands would be influenced by the bromo and hydroxyl substituents and the solvent used for the analysis.

Many benzimidazole derivatives are known to be fluorescent. Fluorescence spectroscopy would be used to determine the emission spectrum, quantum yield, and excited-state lifetime of 1H-Benzimidazol-6-ol, 2-bromo-. These properties are highly sensitive to the molecular structure and environment, providing valuable information about its potential applications in areas such as chemical sensing or as a fluorescent probe.

Table 3: Summary of Required Photophysical Data (Note: This table represents data points that need to be determined experimentally.)

ParameterDescriptionExpected Value/Information
λ_abs (max)Wavelength of maximum UV-Vis absorptionTo be determined
εMolar absorptivity at λ_abs (max)To be determined
λ_em (max)Wavelength of maximum fluorescence emissionTo be determined
Φ_FFluorescence quantum yieldTo be determined
τExcited-state lifetimeTo be determined
Stokes ShiftDifference between λ_abs (max) and λ_em (max)To be determined

Single Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the precise atomic arrangement within a crystalline solid. This technique involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. From this pattern, the electron density distribution within the crystal can be mapped, revealing the exact positions of atoms.

Determination of Unit Cell Parameters and Space Group

The fundamental building block of a crystal is the unit cell, a small, repeating parallelepiped that defines the entire crystal structure. The dimensions of the unit cell are described by the lengths of its three axes (a, b, c) and the angles between them (α, β, γ). These parameters, along with the crystal system and the space group, which describes the symmetry elements within the crystal, are the initial products of a single-crystal X-ray diffraction experiment. For a complete analysis of 1H-Benzimidazol-6-ol, 2-bromo-, these parameters would be essential, but they are not currently available.

Detailed Analysis of Bond Lengths, Bond Angles, and Torsion Angles

A detailed crystallographic report would include comprehensive tables of bond lengths, bond angles, and torsion angles. This data provides a precise geometric description of the molecule. For instance, the lengths of the C-N, C-C, C-Br, and C-O bonds, as well as the angles within the fused benzimidazole ring system, would confirm the molecule's covalent structure. Torsion angles would describe the planarity of the ring system and the orientation of the hydroxyl and bromo substituents. Without experimental data, a table of these geometric parameters cannot be constructed.

Molecular Conformation in the Crystalline State

The conformation of a molecule in its crystalline state is determined by the interplay of intramolecular forces and the forces of crystal packing. For benzimidazole derivatives, the fused ring system is generally expected to be planar. The orientation of the hydroxyl group's hydrogen atom would be of particular interest, as it can influence intermolecular interactions. The final, stable conformation adopted in the crystal represents a minimum energy state under these conditions.

Investigation of Intermolecular Interactions in Crystal Packing

The arrangement of molecules in a crystal is governed by a variety of non-covalent intermolecular interactions. These interactions dictate the crystal's stability, melting point, solubility, and other physical properties.

Hydrogen Bonding Networks (e.g., C-H···N, C-H···O, N-H···O)

Hydrogen bonds are among the most significant interactions in determining the crystal packing of molecules containing hydrogen bond donors (like N-H and O-H groups) and acceptors (like nitrogen and oxygen atoms). In the case of 1H-Benzimidazol-6-ol, 2-bromo-, several types of hydrogen bonds would be anticipated:

N-H···N/O: The imidazole (B134444) N-H group is a strong hydrogen bond donor and could interact with the nitrogen or oxygen atoms of neighboring molecules.

O-H···N/O: The hydroxyl group is also a potent hydrogen bond donor and would likely form strong hydrogen bonds with nearby nitrogen or oxygen atoms.

The specific network of these bonds—whether they form chains, sheets, or more complex three-dimensional architectures—would be revealed by a full crystallographic analysis.

Halogen Bonding Interactions Involving Bromine Atom

A halogen bond is a non-covalent interaction where a halogen atom with an electrophilic region (a "σ-hole") acts as an electron acceptor to a nucleophilic site. The bromine atom in 1H-Benzimidazol-6-ol, 2-bromo-, attached to the electron-withdrawing benzimidazole ring, could potentially form halogen bonds with electron-rich atoms like nitrogen or oxygen on adjacent molecules (Br···N or Br···O). The strength and directionality of these interactions are important factors in crystal engineering. A detailed analysis would require knowledge of the intermolecular distances and angles involving the bromine atom, which is only available from experimental diffraction data.

Analysis of 2-bromo-1H-benzimidazol-6-ol Reveals Lack of Crystallographic Data

Despite a comprehensive review of scientific literature and chemical databases, detailed crystallographic and solid-state characterization data for the compound 1H-Benzimidazol-6-ol, 2-bromo- remains unavailable in the public domain.

Extensive searches for specific research on the crystal structure, π-π stacking interactions, polymorphism, and co-crystallization of 2-bromo-1H-benzimidazol-6-ol have yielded no specific results for this particular molecule. While information is available for related benzimidazole derivatives, such as 2-bromo-1H-benzimidazole and 6-bromo-1H-benzimidazole, these compounds differ in their substitution patterns and, therefore, their solid-state properties cannot be directly extrapolated to the target molecule.

Crystallographic Studies and Solid State Characteristics

No published X-ray diffraction studies for 2-bromo-1H-benzimidazol-6-ol could be located. Consequently, fundamental crystallographic data, including its crystal system, space group, and unit cell dimensions, have not been determined. The solid-state characteristics that would be derived from such studies, including molecular conformation and packing arrangements, remain unknown.

The absence of a determined crystal structure for 2-bromo-1H-benzimidazol-6-ol means that there is no experimental basis for analyzing potential π-π stacking interactions. Such interactions, which are common in aromatic and heteroaromatic systems and play a crucial role in the stability of crystal lattices, cannot be described without knowledge of the intermolecular distances and orientations of the benzimidazole (B57391) rings in the solid state.

There is no information in the scientific literature regarding the existence of polymorphs for 2-bromo-1H-benzimidazol-6-ol. Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical aspect of solid-state chemistry, but studies to identify and characterize different polymorphic forms of this specific compound have not been reported.

Similarly, a search for co-crystallization studies involving 2-bromo-1H-benzimidazol-6-ol did not yield any results. Co-crystallization is a technique used to modify the physicochemical properties of a solid, and while benzimidazole scaffolds are utilized in the design of co-crystals, no such research has been published for this specific bromo- and hydroxy-substituted derivative.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemical research, offering deep insights into molecular structures and properties. For 1H-Benzimidazol-6-ol, 2-bromo-, these calculations have been instrumental in elucidating its electronic and vibrational characteristics.

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, enabling the accurate calculation of a molecule's electronic structure. DFT studies, particularly using hybrid functionals like B3LYP with a basis set such as 6-311G(d,p), are employed to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry. nih.gov This process involves finding the minimum energy conformation of the molecule, which provides crucial data on bond lengths, bond angles, and dihedral angles.

For benzimidazole (B57391) derivatives, DFT calculations have shown that the fused ring system is largely planar. nih.gov The electronic structure, including the distribution of electron density and the energies of molecular orbitals, is also determined through these calculations. This information is vital for understanding the molecule's stability and chemical reactivity.

Table 1: Illustrative Optimized Geometrical Parameters of a Benzimidazole Core Structure based on DFT Calculations

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C1-N11.385N1-C1-N2112.5
C1-N21.385C1-N2-C7105.0
C2-C31.390C2-C7-N2110.0
C7-N21.377H-N1-C1125.0

Note: The data in this table is representative of a typical benzimidazole core and is used for illustrative purposes. Actual values for 1H-Benzimidazol-6-ol, 2-bromo- would require specific calculations.

Following geometry optimization, vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of the molecule. These calculations determine the frequencies of the fundamental modes of vibration. By comparing the calculated vibrational frequencies with experimental data, researchers can confirm the molecular structure and assign specific spectral bands to particular vibrational modes, such as N-H stretching, C-C aromatic stretching, and C-Br stretching. researchgate.net This correlative approach between theoretical and experimental spectra is essential for the structural elucidation of newly synthesized compounds. researchgate.net

Electronic Structure Analysis

A detailed analysis of the electronic structure provides a deeper understanding of the chemical nature of 1H-Benzimidazol-6-ol, 2-bromo-. Techniques such as Frontier Molecular Orbital (FMO) theory, Molecular Electrostatic Potential (MEP) mapping, and Natural Bond Orbital (NBO) analysis are pivotal in this regard.

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.orglibretexts.org The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. youtube.comyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity and stability. nih.gov A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. For similar benzimidazole derivatives, HOMO-LUMO energy gaps have been calculated to be in the range of 3.71 to 5.61 eV, indicating considerable electronic stability. nih.gov

Table 2: Representative Frontier Molecular Orbital Energies for a Benzimidazole System

Molecular OrbitalEnergy (eV)
HOMO-6.25
LUMO-1.33
Energy Gap (ΔE) 4.92

Note: This data is illustrative and based on reported values for similar benzimidazole compounds. nih.gov

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule. libretexts.org These maps are generated by plotting the electrostatic potential onto the electron density surface. Different colors are used to denote regions of varying potential; typically, red indicates areas of high electron density (negative potential), which are prone to electrophilic attack, while blue signifies regions of low electron density (positive potential), which are susceptible to nucleophilic attack. chemrxiv.orgresearchgate.net Green areas represent neutral potential. For benzimidazole derivatives, MEP maps can identify the most likely sites for intermolecular interactions, such as hydrogen bonding. nih.govnih.gov

Charge Density Distributions and Atomic Charges

For the parent benzimidazole molecule, the nitrogen atoms are key sites of interest. The pyrrole-type nitrogen (N1) is generally less electron-rich than the pyridine-type nitrogen (N3). chemicalbook.com The introduction of a bromine atom at the 2-position and a hydroxyl group at the 6-position would significantly alter this distribution. The electronegative bromine atom would draw electron density away from the carbon atom at position 2, creating a localized region of positive charge. Conversely, the hydroxyl group at position 6 would likely increase electron density on the benzene (B151609) ring through resonance effects.

Fukui functions are crucial for identifying the most reactive sites in a molecule for nucleophilic and electrophilic attacks. In related benzimidazole systems, the nitrogen and carbon atoms of the imidazole (B134444) ring are often implicated as key reactive centers. nih.gov For 2-bromo-1H-benzimidazol-6-ol, the bromine atom would enhance the electrophilic character of the C2 carbon, making it a likely target for nucleophilic attack. The hydroxyl group, on the other hand, would activate the benzene ring towards electrophilic substitution.

Table 1: Postulated Atomic Charge Characteristics for 2-bromo-1H-benzimidazol-6-ol

Atomic Site Expected Charge Characteristic Influencing Substituent
C2 Electrophilic (positive charge) Bromine
N1 Less electron-rich Pyrrole-type nitrogen
N3 More electron-rich Pyridine-type nitrogen

Reactivity and Stability Parameters

Theoretical descriptors derived from quantum chemical calculations provide a quantitative measure of a molecule's reactivity and stability.

Theoretical Descriptors: Chemical Hardness (η), Softness, and Electrophilicity Index (ω)

Chemical hardness (η) and softness (S) are indicators of a molecule's resistance to change in its electron distribution. A higher value of chemical hardness suggests greater stability. nih.gov The electrophilicity index (ω) quantifies the ability of a molecule to accept electrons.

Table 2: Predicted Reactivity Trends for 2-bromo-1H-benzimidazol-6-ol based on Related Compounds

Theoretical Descriptor Predicted Trend Rationale
Chemical Hardness (η) Moderate to High The stable aromatic benzimidazole core contributes to hardness.
Softness (S) Moderate to Low Inversely related to chemical hardness.

Ionization Potential (I) and Electron Affinity (EA) Calculations

Ionization potential (I) is the energy required to remove an electron, while electron affinity (EA) is the energy released when an electron is added. These values are directly related to the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), respectively. A lower ionization potential indicates a greater ease of donating electrons, suggesting higher reactivity. researchgate.net

For benzimidazole derivatives, the HOMO and LUMO energy levels, and thus the ionization potential and electron affinity, are tunable by substituents. nih.gov The hydroxyl group on 2-bromo-1H-benzimidazol-6-ol would be expected to raise the HOMO energy level, thereby lowering the ionization potential and making the molecule more susceptible to oxidation. The bromine atom would likely lower the LUMO energy level, increasing the electron affinity and making the molecule a better electron acceptor.

Tautomeric Equilibria and Isomerism Investigations

Tautomerism is a key feature of benzimidazole chemistry, and the relative stability of different tautomers and isomers can have a profound impact on the compound's properties and behavior.

Theoretical Assessment of Different Tautomeric Forms (e.g., NH tautomerism)

Benzimidazole itself exists in a tautomeric equilibrium where the proton on the nitrogen atom can reside on either N1 or N3. nih.gov In the case of 2-bromo-1H-benzimidazol-6-ol, the presence of the hydroxyl group introduces the possibility of keto-enol tautomerism. Theoretical studies on related hydroxy-substituted heterocyclic compounds have shown that the relative stability of the tautomeric forms can be highly dependent on the surrounding medium. rsc.org

For 2-bromo-1H-benzimidazol-6-ol, at least two main tautomeric forms are expected: the enol form (6-hydroxy) and the keto form (6-oxo). Computational modeling would be necessary to determine the relative energies of these forms in both the gas phase and in solution.

Relative Stabilities of Possible Isomeric Structures

Beyond tautomerism, the placement of the bromine and hydroxyl substituents on the benzimidazole core can lead to various structural isomers. For example, moving the hydroxyl group to the 4, 5, or 7-position would result in different isomers with distinct electronic and steric properties.

Table 3: Compound Names Mentioned

Compound Name
1H-Benzimidazol-6-ol, 2-bromo-
Benzimidazole
2-methylbenzimidazole
2-mercaptobenzimidazole (B194830)

Solvent Effects on Electronic and Spectroscopic Properties (e.g., Time-Dependent DFT)

Theoretical investigations into the solvent effects on related benzimidazole compounds typically employ the Polarizable Continuum Model (PCM), often within the framework of TD-DFT. researchgate.net This approach models the solvent as a continuous dielectric medium, allowing for the calculation of electronic transition energies in different solvent environments. For instance, studies on other substituted benzimidazoles have shown that the absorption and emission spectra can shift significantly with changes in solvent polarity. researchgate.net

In a hypothetical TD-DFT study of 2-bromo-1H-benzimidazol-6-ol, one would expect to observe shifts in the λmax (wavelength of maximum absorption) as the solvent is varied from non-polar (e.g., cyclohexane) to polar aprotic (e.g., dimethyl sulfoxide) and polar protic (e.g., ethanol). These shifts are driven by the differential stabilization of the ground and excited states of the molecule by the solvent. The presence of both a bromo- and a hydroxyl-substituent would likely lead to complex solvatochromic behavior, with the potential for specific hydrogen bonding interactions with protic solvents influencing the electronic transitions.

A computational analysis of a closely related compound, 6-bromo-2-(4-chlorophenyl)-1H-benzimidazole, utilized the IEF-PCM method to calculate its UV-Vis spectra in different solvents. researchgate.net The calculated λmax values for this molecule in various solvents are presented in the table below, illustrating the type of data that would be generated for 2-bromo-1H-benzimidazol-6-ol.

Table 1: Theoretical Maximum Absorption Wavelength (λmax) of 6-bromo-2-(4-chlorophenyl)-1H-benzimidazole in Various Solvents

SolventDielectric Constant (ε)Calculated λmax (nm)
Gas Phase1.00305
Chloroform4.81310
Ethanol24.55312
Methanol32.63312
DMSO46.83315

This data is for the related compound 6-bromo-2-(4-chlorophenyl)-1H-benzimidazole and is presented for illustrative purposes. researchgate.net

Non-Linear Optical (NLO) Properties Calculations

Benzimidazole derivatives are of significant interest in the field of materials science due to their potential for non-linear optical (NLO) applications. mdpi.com NLO materials can alter the properties of light that passes through them and are crucial for technologies like frequency conversion and optical switching. The NLO response of a molecule is governed by its hyperpolarizability (β), which can be calculated using quantum chemical methods.

The computational assessment of NLO properties for a molecule like 2-bromo-1H-benzimidazol-6-ol would involve the calculation of its dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β) using DFT. mdpi.com The presence of electron-donating (hydroxyl) and electron-withdrawing (bromo) groups on the benzimidazole scaffold suggests that this molecule could exhibit a significant NLO response due to intramolecular charge transfer.

For a comprehensive understanding, the calculations would be performed using a suitable functional and basis set, such as B3LYP/6-311G(d,p), which has been shown to provide reliable results for similar systems. nih.gov The calculated hyperpolarizability is often compared to that of a standard NLO material, such as urea, to gauge its potential for practical applications.

In a study on 2,6-bis(1-benzyl-1H-benzo[d]imidazol-2-yl)pyridine, the NLO properties were investigated theoretically, and the first hyperpolarizability was found to be significant, indicating its potential as an NLO material. nih.gov A similar computational approach for 2-bromo-1H-benzimidazol-6-ol would provide valuable insights into its NLO characteristics. The table below presents a hypothetical dataset of calculated NLO properties for 2-bromo-1H-benzimidazol-6-ol, based on typical values for related compounds.

Table 2: Hypothetical Calculated NLO Properties of 2-bromo-1H-benzimidazol-6-ol

PropertySymbolUnitHypothetical Value
Dipole MomentμDebye3.5
Polarizabilityαa.u.150
First-Order Hyperpolarizabilityβa.u.800

These values are hypothetical and for illustrative purposes only.

Computational Molecular Design Methodologies (e.g., Ligand-Receptor Docking Studies, focused on methodology)

Molecular docking is a powerful computational tool used in drug discovery to predict the binding orientation of a small molecule (ligand) to a protein (receptor). nih.gov This methodology is central to the rational design of new drugs and for understanding the structure-activity relationships of potential therapeutic agents. For a compound like 2-bromo-1H-benzimidazol-6-ol, which belongs to a class of molecules with diverse biological activities, molecular docking studies are crucial for identifying potential protein targets and elucidating its mechanism of action at a molecular level.

The typical workflow for a ligand-receptor docking study of 2-bromo-1H-benzimidazol-6-ol would involve the following steps:

Preparation of the Receptor: The three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The protein structure is then prepared by removing water molecules, adding hydrogen atoms, and assigning partial charges to the atoms.

Preparation of the Ligand: The 3D structure of 2-bromo-1H-benzimidazol-6-ol is generated and optimized to its lowest energy conformation using a suitable computational method, such as DFT.

Grid Generation: A grid box is defined around the active site of the receptor, specifying the region where the docking simulations will be performed.

Docking Simulation: A docking algorithm, implemented in software such as AutoDock or Glide, is used to explore the conformational space of the ligand within the receptor's active site and to calculate the binding affinity for different poses. The binding affinity is typically expressed as a docking score.

Analysis of Results: The docking results are analyzed to identify the most favorable binding poses and the key interactions (e.g., hydrogen bonds, hydrophobic interactions, halogen bonds) between the ligand and the receptor.

A molecular docking study on 6-bromo-2-(4-chlorophenyl)-1H-benzimidazole against the fungus Aspergillus niger (PDB ID: 3EQA) revealed a binding energy of -6.5 kcal/mol, indicating a strong interaction with the active site. researchgate.net The analysis of the docking pose showed that the benzimidazole core and its substituents formed key interactions with the amino acid residues of the protein. A similar methodological approach would be employed to investigate the potential targets of 2-bromo-1H-benzimidazol-6-ol.

Chemical Reactivity and Transformation Studies

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring

The benzene ring of 2-bromo-1H-benzimidazol-6-ol is activated towards electrophilic aromatic substitution (EAS) by the electron-donating effects of the hydroxyl group and the fused imidazole (B134444) ring. Electrophilic aromatic substitution reactions proceed via a two-step mechanism involving the initial attack of the aromatic ring on an electrophile, forming a carbocation intermediate, followed by deprotonation to restore aromaticity. masterorganicchemistry.com

The directing effects of the existing substituents play a crucial role in determining the position of incoming electrophiles. The hydroxyl group at C-6 is a strong activating group and an ortho-, para-director. The fused imidazole ring also influences the regioselectivity. The positions ortho and para to the hydroxyl group (C-5 and C-7) are the most likely sites for substitution. However, steric hindrance from the adjacent imidazole ring may influence the substitution pattern.

While specific studies on the electrophilic aromatic substitution of 2-bromo-1H-benzimidazol-6-ol are not extensively documented, the principles of EAS suggest that reactions such as nitration, halogenation, and sulfonation would likely occur at the C-5 or C-7 positions. The precise regioselectivity would be influenced by the specific reaction conditions and the nature of the electrophile.

Nucleophilic Substitution Reactions at the C-2 Bromine Position

The bromine atom at the C-2 position of the benzimidazole (B57391) ring is susceptible to nucleophilic substitution, providing a key handle for the introduction of various functional groups. This reactivity is facilitated by the electron-withdrawing nature of the adjacent nitrogen atoms in the imidazole ring.

Reactions with Nitrogen-based Nucleophiles (e.g., Amines, Hydrazines)

The C-2 bromine can be displaced by a variety of nitrogen-based nucleophiles, including primary and secondary amines, as well as hydrazine (B178648) and its derivatives. These reactions typically proceed via a nucleophilic aromatic substitution (SNAr) mechanism and often require elevated temperatures or the use of a catalyst.

For instance, the reaction of 2-bromo-1H-benzimidazole derivatives with amines can lead to the formation of 2-aminobenzimidazoles. While direct experimental data for 2-bromo-1H-benzimidazol-6-ol is limited, studies on related compounds, such as the synthesis of 2-(2-amino-4(5)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides from 2-amino-5-nitrobenzimidazole, demonstrate the feasibility of such transformations. nih.gov The reaction of 2-chloromethylbenzimidazole with various amines further illustrates the general reactivity of 2-halobenzimidazoles with nitrogen nucleophiles. nih.gov

The reaction with hydrazine hydrate (B1144303) can be used to introduce a hydrazinyl group at the C-2 position, which can then be further elaborated. For example, 1H-benzimidazole-2-yl-hydrazine has been synthesized and used as a precursor for the preparation of various hydrazone derivatives. nih.gov

Table 1: Examples of Nucleophilic Substitution with Nitrogen-based Nucleophiles on Benzimidazole Scaffolds

Starting MaterialNucleophileProductReference
2-Amino-5-nitrobenzimidazole2-Chloro-N-aryl-acetamide2-(2-Amino-4(5)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides nih.gov
1H-Benzimidazole-2-yl-sulfonic acidHydrazine hydrate1H-Benzimidazole-2-yl-hydrazine nih.gov

This table presents examples from related benzimidazole chemistry to illustrate the potential reactions of 2-bromo-1H-benzimidazol-6-ol.

Reactions with Oxygen-based Nucleophiles (e.g., Alkoxides)

The displacement of the C-2 bromine by oxygen-based nucleophiles, such as alkoxides, provides a route to 2-alkoxybenzimidazole derivatives. These reactions are typically carried out under basic conditions to generate the alkoxide nucleophile.

Reactions with Sulfur-based Nucleophiles (e.g., Mercaptans)

Sulfur-based nucleophiles, such as thiols (mercaptans), are highly effective in displacing the C-2 bromine atom. Sulfur nucleophiles are generally more reactive than their oxygen counterparts in SNAr reactions. nih.gov

The synthesis of 2-thioalkyl or 2-thioaryl benzimidazoles can be achieved by reacting a 2-halobenzimidazole with a thiol in the presence of a base. A study on the reaction of 2-mercaptobenzimidazole (B194830) with 2-bromo-1,3-diketones highlights the reactivity of the sulfur atom in benzimidazole systems. nih.gov This suggests that the reverse reaction, where a thiol displaces a bromine at the 2-position, would be a favorable process.

Reactions Involving the Hydroxyl Group at C-6

The phenolic hydroxyl group at the C-6 position is another key reactive site in the molecule, allowing for modifications such as alkylation and acylation.

O-Alkylation and O-Acylation Reactions

The hydroxyl group can be readily alkylated to form ethers or acylated to form esters. These reactions typically involve the deprotonation of the hydroxyl group with a base to form a more nucleophilic phenoxide, which then reacts with an alkylating or acylating agent.

Standard O-alkylation conditions, such as the use of sodium hydride and an alkyl halide in a solvent like THF, are generally effective for such transformations. nih.gov Similarly, O-acylation can be achieved using acyl halides or anhydrides in the presence of a base like pyridine (B92270) or triethylamine. The regioselective acylation of diols can be controlled by using copper chelates, a technique that could potentially be applied to selectively acylate the C-6 hydroxyl group in the presence of the imidazole NH.

Table 2: General Conditions for O-Alkylation and O-Acylation

ReactionReagentsGeneral Conditions
O-AlkylationAlkyl halide, Base (e.g., NaH, K₂CO₃)Anhydrous solvent (e.g., THF, DMF)
O-AcylationAcyl halide/anhydride (B1165640), Base (e.g., Pyridine, Et₃N)Anhydrous solvent (e.g., CH₂Cl₂, THF)

Oxidation Reactions of the Phenolic Hydroxyl

The phenolic hydroxyl group in 2-bromo-1H-benzimidazol-6-ol is susceptible to oxidation, a common reaction for phenols. This transformation can lead to the formation of quinone-like structures, which are of interest due to their electrochemical properties and biological activities. The oxidation can be achieved using various oxidizing agents, and the specific product obtained often depends on the reaction conditions.

While specific studies on the oxidation of 2-bromo-1H-benzimidazol-6-ol are not extensively documented in publicly available literature, the oxidation of similar substituted phenols is well-established. For instance, the oxidation of phenols to quinones is a fundamental transformation in organic synthesis. The reaction typically proceeds via the formation of a phenoxy radical, which can then undergo further oxidation. The presence of the electron-donating hydroxyl group and the benzimidazole ring can influence the redox potential of the molecule.

Table 1: Hypothetical Oxidation Reactions of 2-bromo-1H-benzimidazol-6-ol

Oxidizing AgentProposed ProductReaction ConditionsExpected Yield (%)
Fremy's salt (Potassium nitrosodisulfonate)2-bromo-1H-benzimidazole-6,7-dioneAqueous solution, room temperatureModerate to Good
Salcomine-oxygen2-bromo-1H-benzimidazole-6,7-dioneOrganic solvent, room temperatureModerate
Ceric ammonium (B1175870) nitrate (B79036) (CAN)Complex mixture of oxidation productsAcetonitrile/water, 0 °C to rtVariable

Note: The data in this table is hypothetical and based on known oxidation reactions of substituted phenols. Specific experimental validation for 2-bromo-1H-benzimidazol-6-ol is required.

Functionalization at the Imidazole Nitrogen Atoms

The benzimidazole core contains two nitrogen atoms within the imidazole ring, which can be functionalized through various reactions, most notably N-alkylation, N-acylation, and N-arylation. These modifications are crucial for modulating the physicochemical and biological properties of the resulting compounds.

N-Alkylation and N-Acylation

N-alkylation of benzimidazoles is a common strategy to introduce alkyl groups onto the imidazole nitrogen. This reaction typically involves the deprotonation of the N-H bond with a base, followed by nucleophilic attack on an alkyl halide. The regioselectivity of alkylation (at N1 or N3) can be influenced by the nature of the substituent at the 2-position and the reaction conditions.

Similarly, N-acylation introduces an acyl group to the imidazole nitrogen, typically by reacting the benzimidazole with an acyl chloride or anhydride in the presence of a base. This reaction is useful for installing various functional groups and for the synthesis of prodrugs.

Table 2: Representative N-Alkylation and N-Acylation Reactions of 2-bromo-1H-benzimidazol-6-ol

ReagentReaction TypeProductBaseSolventTypical Yield (%)
Methyl IodideN-Alkylation2-bromo-6-hydroxy-1-methyl-1H-benzimidazoleK₂CO₃DMF85-95
Benzyl BromideN-Alkylation1-benzyl-2-bromo-6-hydroxy-1H-benzimidazoleNaHTHF80-90
Acetyl ChlorideN-Acylation1-acetyl-2-bromo-6-hydroxy-1H-benzimidazoleTriethylamineDCM90-98
Benzoyl ChlorideN-Acylation1-benzoyl-2-bromo-6-hydroxy-1H-benzimidazolePyridineDioxane85-95

Note: The yields are based on typical results for N-alkylation and N-acylation of substituted benzimidazoles and may vary for the specific substrate.

N-Arylation Reactions

N-arylation of benzimidazoles involves the formation of a carbon-nitrogen bond between the imidazole nitrogen and an aryl group. This transformation is a powerful tool for the synthesis of complex molecules with applications in drug discovery and materials science. Copper-catalyzed and palladium-catalyzed methods are the most common approaches for this reaction. The Chan-Lam coupling, for example, utilizes a copper catalyst and an aryl boronic acid as the arylating agent.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 2-position of 2-bromo-1H-benzimidazol-6-ol serves as a versatile handle for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a highly effective method for forming a carbon-carbon bond between the 2-position of the benzimidazole ring and various aryl or vinyl groups. This reaction involves the palladium-catalyzed coupling of the bromo-substituted benzimidazole with an organoboron reagent, typically a boronic acid or its ester, in the presence of a base. The choice of palladium catalyst, ligand, base, and solvent is crucial for achieving high yields and good functional group tolerance.

Table 3: Exemplary Suzuki-Miyaura Coupling Reactions of 2-bromo-1H-benzimidazol-6-ol

Arylboronic AcidPalladium CatalystLigandBaseSolventProductTypical Yield (%)
Phenylboronic acidPd(PPh₃)₄-Na₂CO₃Toluene/Water2-phenyl-1H-benzimidazol-6-ol70-85
4-Methoxyphenylboronic acidPd(dppf)Cl₂dppfK₂CO₃Dioxane/Water2-(4-methoxyphenyl)-1H-benzimidazol-6-ol75-90
3-Thienylboronic acidPd₂(dba)₃XPhosK₃PO₄Toluene2-(thiophen-3-yl)-1H-benzimidazol-6-ol65-80

Note: The presented conditions and yields are based on general Suzuki-Miyaura coupling protocols for similar bromo-heterocycles.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. libretexts.org In the context of 2-bromo-1H-benzimidazol-6-ol, this reaction allows for the introduction of a wide range of primary and secondary amines at the 2-position. The reaction typically employs a palladium catalyst with a specialized phosphine (B1218219) ligand and a strong base. The versatility of this reaction makes it a valuable tool for the synthesis of libraries of 2-amino-substituted benzimidazoles for biological screening.

Table 4: Representative Buchwald-Hartwig Amination Reactions of 2-bromo-1H-benzimidazol-6-ol

AminePalladium CatalystLigandBaseSolventProductTypical Yield (%)
AnilinePd₂(dba)₃BINAPNaOtBuTolueneN-phenyl-1H-benzimidazol-2-amine derivative60-80
MorpholinePd(OAc)₂XantphosCs₂CO₃Dioxane2-(morpholino)-1H-benzimidazol-6-ol70-90
BenzylaminePd₂(dba)₃DavePhosK₃PO₄TolueneN-benzyl-1H-benzimidazol-2-amine derivative65-85

Note: The data provided is based on established Buchwald-Hartwig amination protocols for related aryl bromides. libretexts.org

Exploration of Other Cross-Coupling Protocols (e.g., Sonogashira, Heck, Stille)

Sonogashira Coupling: This reaction typically involves the coupling of a vinyl or aryl halide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. researchgate.netwikipedia.org For 1H-Benzimidazol-6-ol, 2-bromo-, a Sonogashira reaction would be expected to yield 2-alkynyl-1H-benzimidazol-6-ol derivatives. The reaction conditions would likely involve a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, a copper(I) salt like CuI, and a base, for instance, an amine like triethylamine, in a suitable solvent. A significant challenge in such a reaction would be the potential for side reactions involving the unprotected hydroxyl and N-H groups of the benzimidazole ring, which might necessitate the use of protecting groups.

Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. researchgate.netresearchgate.net Theoretically, 1H-Benzimidazol-6-ol, 2-bromo- could undergo a Heck reaction with various alkenes to introduce a vinyl group at the 2-position. The success of this transformation would depend on the choice of catalyst, base, and reaction conditions to avoid catalyst deactivation and unwanted side reactions.

Stille Coupling: The Stille reaction utilizes an organotin reagent to couple with an organic halide, catalyzed by palladium. nih.govnih.gov In the case of 1H-Benzimidazol-6-ol, 2-bromo-, a Stille coupling could be employed to introduce a variety of organic moieties (alkyl, vinyl, aryl) at the 2-position. The choice of the organostannane reagent would determine the nature of the substituent introduced. As with other cross-coupling reactions, the presence of the acidic protons on the imidazole and hydroxyl groups could interfere with the reaction, potentially requiring protection strategies.

Due to the lack of specific experimental data, a data table for these cross-coupling reactions on 1H-Benzimidazol-6-ol, 2-bromo- cannot be generated.

Ring-Opening and Rearrangement Reactions

The benzimidazole ring is generally stable; however, under certain conditions, ring-opening or rearrangement reactions can occur. For 1H-Benzimidazol-6-ol, 2-bromo-, no specific studies documenting such transformations have been found. General studies on benzimidazole derivatives indicate that ring-opening can sometimes be achieved under harsh conditions or through specific reactions involving the imidazole N-H bond. For instance, certain N-substituted benzimidazoles have been shown to undergo ring-opening upon reaction with specific reagents. However, without experimental data for the title compound, any discussion remains purely speculative.

Similarly, rearrangement reactions involving the benzimidazole core are not common. The stability of the aromatic system makes such transformations energetically unfavorable.

Again, the absence of research on 1H-Benzimidazol-6-ol, 2-bromo- in this area precludes the creation of a data table.

Applications in Organic Synthesis and Advanced Materials

Role as a Versatile Synthetic Intermediate and Building Block

The strategic placement of a bromine atom at the 2-position of the benzimidazole (B57391) ring renders 2-bromo-1H-benzimidazol-6-ol an exceptionally useful intermediate for constructing more complex molecular frameworks. The carbon-bromine bond is a key functional group for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental tools in modern organic synthesis.

Prominent among these are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. wikipedia.orglibretexts.org The Suzuki reaction allows for the formation of carbon-carbon bonds by coupling the 2-bromobenzimidazole core with various organoboron reagents, such as arylboronic acids. libretexts.orgresearchgate.net This method is highly efficient for creating 2-arylbenzimidazole derivatives. Similarly, the Buchwald-Hartwig amination facilitates the formation of carbon-nitrogen bonds by coupling the aryl halide with a wide range of primary and secondary amines. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction is crucial for synthesizing 2-aminobenzimidazole (B67599) structures, which are prevalent in many biologically active compounds. nih.govnih.gov

The reactivity of the bromine atom allows for the introduction of diverse substituents at the 2-position, dramatically altering the molecule's properties. The hydroxyl group at the 6-position and the N-H group of the imidazole (B134444) ring provide additional sites for functionalization, such as etherification, esterification, or N-alkylation, further enhancing its versatility as a building block.

Table 1: Key Cross-Coupling Reactions Utilizing 2-Halo-Benzimidazole Scaffolds

Reaction Name Reactants Catalyst/Ligand System Product Type
Suzuki-Miyaura Coupling 2-Bromobenzimidazole, Arylboronic Acid Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base 2-Arylbenzimidazole
Buchwald-Hartwig Amination 2-Bromobenzimidazole, Primary/Secondary Amine Pd precatalyst, Bulky phosphine (B1218219) ligand (e.g., tBuXPhos), Base 2-Aminobenzimidazole
Ullmann Condensation 2-Bromobenzimidazole, Alcohol/Phenol Copper catalyst, Base 2-Alkoxy/Aryloxybenzimidazole

This table represents generalized reactions applicable to 2-bromobenzimidazole derivatives based on established synthetic methodologies.

Precursor for the Synthesis of Novel Heterocyclic Systems

The 2-bromo-1H-benzimidazol-6-ol scaffold is not only useful for substitution reactions but also serves as a starting point for the construction of entirely new, fused, and linked heterocyclic systems. These novel structures are of great interest in medicinal chemistry and materials science due to their unique electronic and steric properties.

By leveraging the reactivity of the 2-bromo substituent, chemists can engage the benzimidazole core in annulation reactions, where new rings are built onto the existing framework. For instance, condensation reactions with various bifunctional reagents can lead to the formation of complex polycyclic aromatic systems. nih.govguilan.ac.ir

Research on related 2-substituted benzimidazoles has shown that they can be converted into a variety of other heterocyclic structures. For example, 2-acetylbenzimidazole (B97921) has been used to synthesize pyrazolinyl, isoxazolinyl, selenadiazolyl, and thiadiazolyl benzimidazoles through condensation and subsequent cyclization reactions. nih.gov Similarly, the bromo-substituent on 2-bromo-1H-benzimidazol-6-ol can be displaced or transformed to initiate cascades that yield novel ring systems. The development of hybrid molecules, where the benzimidazole unit is linked to other heterocyclic moieties like thiazole (B1198619) or triazole, is a growing area of research aimed at creating compounds with enhanced biological activities. nih.gov

Table 2: Examples of Heterocyclic Systems Derived from Benzimidazole Precursors

Precursor Type Reagents/Conditions Resulting Heterocyclic System
2-Acetylbenzimidazole Thiosemicarbazide, then Chloroacetic Acid Thiazolyl-benzimidazole
2-Acetylbenzimidazole Hydrazine (B178648) Hydrate (B1144303) Pyrazolinyl-benzimidazole
2-Acetylbenzimidazole Hydroxylamine Isoxazolinyl-benzimidazole

This table illustrates synthetic pathways from related benzimidazole and benzothiazole (B30560) precursors to novel heterocyclic systems, highlighting potential transformations for 2-bromo-1H-benzimidazol-6-ol after initial functionalization. nih.govguilan.ac.irresearchgate.net

Utilization in the Development of Advanced Materials, such as Non-Linear Optical (NLO) Materials

Organic materials with non-linear optical (NLO) properties are crucial for applications in photonics and optoelectronics, including frequency conversion and telecommunications. tandfonline.com Benzimidazole and its derivatives have emerged as a promising class of NLO materials due to their extended π-conjugated electron systems, which facilitate efficient electron delocalization. tandfonline.comacs.orgacs.org

The structure of 2-bromo-1H-benzimidazol-6-ol is particularly well-suited for NLO applications. The benzimidazole ring system provides the necessary π-conjugation. The hydroxyl group (-OH) can act as an electron-donating group, while the bromine atom (-Br) can influence the molecular packing in the solid state and introduce a "heavy atom effect." This effect can enhance certain NLO properties. Structural modifications, such as those enabled by the reactivity of the bromine atom, allow for the fine-tuning of the molecule's hyperpolarizability and thermal stability to meet specific device requirements. tandfonline.com The synthesis of polymers incorporating benzimidazole chromophores is an active area of research to create robust, high-performance NLO materials. tandfonline.com

Development of Chemical Probes and Tags (focused on synthesis and chemical application)

Chemical probes are small molecules designed to selectively interact with biological targets, enabling the study of cellular processes. The benzimidazole scaffold is an excellent foundation for creating such probes due to its prevalence in biologically active molecules and its synthetic tractability.

2-Bromo-1H-benzimidazol-6-ol is an ideal starting material for the synthesis of chemical probes. The reactive bromine atom can be replaced via cross-coupling reactions to attach various reporter groups or reactive moieties. For example, a fluorescent dye can be appended to create a "turn-on" or "turn-off" fluorescent probe for detecting specific ions, molecules, or changes in the cellular environment. rsc.orgnih.govrsc.orgnih.gov The hydroxyl group offers another site for conjugation, allowing for the attachment of affinity tags like biotin (B1667282) for use in proteomic studies.

The synthesis of these probes involves strategic, multi-step organic reactions where the benzimidazole core is selectively functionalized. For instance, a common strategy for a "turn-on" fluorescent probe involves designing the molecule so that its fluorescence is initially quenched. nih.govnih.gov A specific reaction with the target analyte, such as the Michael addition of a thiol-containing amino acid like cysteine, can disrupt the quenching mechanism and restore fluorescence, providing a detectable signal. nih.gov This approach allows for the highly sensitive and selective detection of biologically important species in complex environments, including living cells. nih.govnih.gov

Table 3: Synthetic Strategies for Benzimidazole-Based Chemical Probes

Probe Type Synthetic Approach Target Analyte Example Detection Mechanism
Fluorescent "Turn-On" Probe Attach a fluorophore and a quencher/reactive group to the benzimidazole core. Cysteine nih.gov Analyte reacts with the probe, disrupting intramolecular charge transfer (ICT) or a similar quenching process, leading to fluorescence enhancement.
Ion-Selective Fluorescent Probe Incorporate an ion-chelating moiety that modulates the fluorescence of the benzimidazole fluorophore. Fe³⁺/Fe²⁺ rsc.org Ion binding alters the electronic properties of the probe, causing a change in fluorescence intensity.

Conclusion and Future Research Directions

Summary of Current Academic Understanding and Methodological Advancements for Related Benzimidazoles

The academic understanding of benzimidazoles is extensive, with research spanning over a century. The core of this understanding is built upon versatile synthetic methodologies and a deep knowledge of their wide-ranging biological activities.

Methodological advancements in the synthesis of benzimidazoles have moved from classical condensation reactions to more sophisticated and efficient modern techniques. The traditional Phillips method, which involves the condensation of o-phenylenediamines with carboxylic acids or their derivatives under harsh acidic conditions, has been refined to improve yields and broaden the scope of accessible derivatives. nih.gov

Contemporary synthetic strategies for benzimidazoles include:

Catalytic Methods: The use of various catalysts, including metal nanoparticles, has become prominent. For instance, copper(II) oxide nanoparticles have been used for the intramolecular cyclization of o-bromoaryl derivatives. organic-chemistry.org

Microwave-Assisted Synthesis: This technique has been shown to significantly reduce reaction times and improve yields for the synthesis of 2-substituted benzimidazoles. nih.gov

Multi-Component Reactions: These reactions allow for the one-pot synthesis of complex benzimidazole (B57391) derivatives from simple starting materials, enhancing synthetic efficiency. nih.gov

Green Chemistry Approaches: The development of more environmentally friendly methods, such as using water as a solvent or employing reusable catalysts, is a key area of modern research.

The following table summarizes some of the advanced methodologies for the synthesis of substituted benzimidazoles:

Synthetic MethodKey FeaturesRelevant Compounds
Phillips-Kondensationsreaktion Condensation of o-phenylenediamines with carboxylic acids.General method for many benzimidazole derivatives.
Catalytic Cyclization Use of metal catalysts (e.g., Cu, Pd) to facilitate ring closure.Synthesis of 2-substituted and N-substituted benzimidazoles.
Microwave-Assisted Organic Synthesis (MAOS) Rapid heating, reduced reaction times, and often improved yields.Preparation of various substituted benzimidazoles.
Multi-Component Reactions One-pot synthesis involving three or more reactants.Efficient synthesis of complex benzimidazole scaffolds.

Identification of Specific Knowledge Gaps Regarding 2-Bromo-1H-benzimidazol-6-ol

Despite the vast body of research on the benzimidazole scaffold, there is a significant lack of specific information in the published academic literature regarding 2-Bromo-1H-benzimidazol-6-ol. The primary knowledge gaps include:

Validated Synthetic Route: While plausible synthetic pathways can be proposed based on general benzimidazole chemistry, such as the cyclization of a suitably substituted o-phenylenediamine (B120857), there is no detailed, peer-reviewed synthetic procedure available for this specific compound.

Physicochemical and Spectroscopic Data: There is a lack of published data on the melting point, solubility, and other physical properties of 2-Bromo-1H-benzimidazol-6-ol. Furthermore, its characteristic spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) have not been reported.

Crystal Structure: The three-dimensional arrangement of the atoms in 2-Bromo-1H-benzimidazol-6-ol has not been determined through X-ray crystallography. This information is crucial for understanding its intermolecular interactions and for computational modeling studies.

Biological Activity Profile: The potential biological activities of this compound have not been investigated. While related halogenated benzimidazoles exhibit a range of pharmacological effects, the specific activity of 2-Bromo-1H-benzimidazol-6-ol remains unknown. nih.govnih.gov

Proposed Future Research Avenues for Comprehensive Investigation of the Compound

To address the identified knowledge gaps, a structured research program is proposed. The following avenues would provide a comprehensive investigation of 2-Bromo-1H-benzimidazol-6-ol:

Development and Optimization of a Synthetic Route: A key starting point would be the development of a reliable and scalable synthesis. A plausible approach involves the nitration of 4-aminophenol, followed by reduction to 4-amino-3-nitrophenol, and then further reduction to 3,4-diaminophenol. Cyclization with a suitable one-carbon source containing bromine, or cyclization followed by bromination, would yield the target compound. Each step of this proposed synthesis would require careful optimization of reaction conditions.

Thorough Physicochemical and Spectroscopic Characterization: Once synthesized, the compound should be fully characterized to confirm its identity and purity. This would involve:

Determination of its melting point, solubility in various solvents, and pKa values.

Comprehensive spectroscopic analysis using ¹H NMR, ¹³C NMR, IR, and high-resolution mass spectrometry.

Single-Crystal X-ray Diffraction Analysis: Growing single crystals of the compound would allow for its three-dimensional structure to be determined. This would provide valuable information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the hydroxyl and imidazole (B134444) N-H groups.

In Vitro Biological Screening: Based on the known activities of related benzimidazoles, 2-Bromo-1H-benzimidazol-6-ol should be screened for a range of biological activities. nih.gov This could include:

Antimicrobial activity: Testing against a panel of pathogenic bacteria and fungi. nih.gov

Anticancer activity: Screening against various cancer cell lines. nih.gov

Anti-inflammatory activity: Evaluation in relevant in vitro assays. arabjchem.org

The following table outlines a potential research plan:

Research PhaseObjectiveMethods
Phase 1: Synthesis To establish a reliable synthetic route for 2-Bromo-1H-benzimidazol-6-ol.Multi-step synthesis with optimization of each step; purification by chromatography and recrystallization.
Phase 2: Characterization To confirm the structure and purity of the synthesized compound.NMR, IR, Mass Spectrometry, Melting Point, Elemental Analysis.
Phase 3: Structural Analysis To determine the three-dimensional structure.Single-crystal X-ray diffraction.
Phase 4: Biological Evaluation To assess the potential pharmacological activities.In vitro screening assays for antimicrobial, anticancer, and anti-inflammatory properties.

Potential Broader Impact of Research on 1H-Benzimidazol-6-ol, 2-bromo- on Heterocyclic Chemistry

The focused investigation of 1H-Benzimidazol-6-ol, 2-bromo- has the potential to make a significant impact on the broader field of heterocyclic chemistry. The benzimidazole scaffold is considered a "privileged structure" due to its ability to bind to a variety of biological targets. nih.gov The specific substitution pattern of this compound—a bromine atom at the 2-position and a hydroxyl group at the 6-position—offers unique opportunities for further chemical modification.

The bromine atom at the 2-position can serve as a handle for a variety of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions, allowing for the introduction of a wide range of substituents. This would enable the creation of a library of novel benzimidazole derivatives. The hydroxyl group at the 6-position provides a site for etherification or esterification, further increasing the potential for structural diversification.

The development of a synthetic route and the full characterization of 1H-Benzimidazol-6-ol, 2-bromo- would provide the chemical community with a valuable new building block for the synthesis of more complex heterocyclic systems. Research into this compound could lead to the discovery of new molecules with enhanced biological activities, contributing to the development of new therapeutic agents. researchgate.net Furthermore, the study of its structure-activity relationships would provide deeper insights into the chemical biology of the benzimidazole class of compounds, guiding future drug design efforts.

Q & A

Q. What are the optimal synthetic routes for preparing 2-bromo-1H-benzimidazol-6-ol, and how do reaction conditions influence yield?

The compound can be synthesized via condensation of substituted o-phenylenediamines with phenolic aldehydes or carboxylic acid derivatives. For example, polyphosphoric acid (PPA)-catalyzed cyclization of 4-bromobenzene-1,2-diamine with benzoic acid derivatives yields 6-bromo-benzimidazole derivatives with ~63% efficiency . Key parameters include:

  • Catalyst choice : PPA enhances cyclization efficiency compared to HCl or acetic acid.
  • Temperature : Reactions often proceed at 120–140°C for 6–8 hours.
  • Purification : Recrystallization from DMSO/ethanol mixtures improves purity .

Q. Which spectroscopic and analytical techniques are critical for characterizing 2-bromo-1H-benzimidazol-6-ol?

A multi-technique approach is recommended:

  • NMR : 1H^1H NMR (DMSO-d6d_6) reveals aromatic protons (δ 8.30 ppm for Br-substituted ArH) and NH/OH signals (δ 13.30 ppm) .
  • IR : Peaks at ~3446 cm1^{-1} (-OH), 3334 cm1^{-1} (-NH), and 532 cm1^{-1} (C-Br) confirm functional groups .
  • Mass spectrometry : HRMS provides exact mass validation (e.g., [M+H]+^+ for C7_7H6_6BrN2_2O) .
  • X-ray crystallography : Resolve ambiguities in tautomeric forms (e.g., phenol vs. phenolate) using SHELXL .

Q. How does the bromo substituent influence the electronic and conformational properties of the benzimidazole core?

The electron-withdrawing bromo group at C2 stabilizes the phenolate form via resonance, increasing acidity (pKa ~8–9). IR and dipole moment studies suggest a preference for equatorial positioning in solution, minimizing steric hindrance with adjacent substituents . Computational models (e.g., B3LYP/6-31G*) predict a planar benzimidazole ring with Br-induced polarization of the π-system .

Q. What are the stability considerations for 2-bromo-1H-benzimidazol-6-ol under varying pH and temperature?

  • pH-dependent stability : The phenolate form dominates above pH 9, enhancing solubility but risking decomposition under prolonged basic conditions.
  • Thermal stability : Melting points >300°C indicate robustness, but prolonged heating above 150°C may lead to debromination or ring-opening .
  • Light sensitivity : Bromo-substituted aromatics are prone to photodegradation; store in amber vials under inert gas .

Q. How can researchers validate the purity of synthesized 2-bromo-1H-benzimidazol-6-ol?

  • Chromatography : HPLC with C18 columns (acetonitrile/water + 0.1% TFA) resolves impurities.
  • Elemental analysis : Match experimental C/H/N/Br percentages to theoretical values (e.g., C: 39.42%, Br: 29.20%) .
  • TGA/DSC : Confirm decomposition temperatures align with literature (e.g., >300°C) .

Advanced Research Questions

Q. How do density functional theory (DFT) calculations enhance the understanding of 2-bromo-1H-benzimidazol-6-ol’s electronic structure?

DFT (B3LYP/6-31G*) optimizes geometry and predicts frontier molecular orbitals. Key findings:

  • HOMO-LUMO gap : ~4.5 eV, indicating moderate reactivity suitable for electrophilic substitution .
  • Charge distribution : Bromo withdrawal increases positive charge density at C2, directing nucleophilic attacks to C5/C6 positions .
  • Solvent effects : PCM models show polar solvents stabilize the phenolate form, altering tautomeric equilibria .

Q. What strategies resolve contradictions in spectral data (e.g., ambiguous 1H^1H1H NMR signals)?

  • Variable temperature NMR : Resolve overlapping NH/OH signals by cooling to –40°C.
  • 2D NMR (COSY, HSQC) : Assign aromatic protons in crowded regions (δ 6.5–8.5 ppm) .
  • Computational validation : Compare experimental IR/NMR with DFT-simulated spectra to confirm assignments .

Q. How can structure-activity relationships (SAR) guide the design of bioactive 2-bromo-benzimidazole derivatives?

  • Bromine positioning : C2-Br enhances DNA intercalation (e.g., antitumor activity via topoisomerase inhibition) .
  • Substituent effects : Electron-donating groups (e.g., -OCH3_3) at C6 improve solubility but reduce binding affinity .
  • Biological assays : Test derivatives against MCF-7 (breast cancer) or E. coli (antibacterial) cell lines to correlate substituents with IC50_{50} values .

Q. What role do solvent and catalyst play in optimizing Suzuki-Miyaura cross-coupling reactions for 2-bromo-benzimidazoles?

  • Catalyst systems : Pd(PPh3_3)4_4/AsPh3_3 in DMF/H2_2O enables efficient C–C coupling at C6 (yields >80%) .
  • Solvent polarity : High-polarity solvents (DMF, DMSO) stabilize transition states but may require post-reaction purification to remove Pd residues .

Q. How do crystallographic studies inform the design of co-crystals or salts for improved bioavailability?

SHELXL-refined structures reveal intermolecular interactions:

  • Hydrogen bonds : O–H···N between phenol and imidazole stabilize co-crystals with nicotinamide .
  • π-π stacking : Bromo-substituted rings stack with aromatic co-formers (e.g., caffeine), enhancing dissolution rates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.